

# Spectroscopic Profile of 4-Chromanone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Chromanone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **4-chromanone**, a key structural motif in many biologically active compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of **4-chromanone**, offering a valuable resource for compound identification, structural elucidation, and quality control in research and drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **4-chromanone**.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-chromanone** provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Chromanone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.89	dd, J = 7.9, 1.7 Hz	1H	H-5
7.47	ddd, J = 8.3, 7.3, 1.7 Hz	1H	H-7
7.02	d, J = 8.3 Hz	1H	H-8
6.95	t, J = 7.5 Hz	1H	H-6
4.54	t, J = 6.4 Hz	2H	H-2
2.84	t, J = 6.4 Hz	2H	H-3

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Coupling constants (J) are given in Hertz (Hz).

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **4-chromanone** reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Chromanone**

Chemical Shift ( $\delta$ ) ppm	Assignment
192.2	C-4
161.7	C-8a
136.1	C-7
127.3	C-5
121.7	C-4a
121.1	C-6
117.9	C-8
67.5	C-2
37.8	C-3

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-chromanone** is characterized by several key absorption bands.

Table 3: FT-IR Spectroscopic Data for **4-Chromanone**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3070-3010	Medium	Aromatic C-H Stretch
2960-2880	Medium	Aliphatic C-H Stretch
1685	Strong	C=O Stretch (Aryl Ketone)
1605, 1580, 1475	Strong, Medium	C=C Stretch (Aromatic)
1220	Strong	C-O-C Stretch (Aryl Ether)
755	Strong	Ortho-disubstituted Benzene C-H Bend

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for analyzing small organic molecules like **4-chromanone**.

The mass spectrum of **4-chromanone** shows a molecular ion peak ( $[M]^+$ ) at  $m/z = 148$ , corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.

Table 4: Mass Spectrometry Data for **4-Chromanone**

m/z	Proposed Fragment
148	$[C_9H_8O_2]^+$ (Molecular Ion)
120	$[M - CO]^+$
92	$[M - CO - C_2H_4]^+$
64	$[C_5H_4]^+$

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **4-chromanone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry vial.[\[1\]](#)
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

- The final volume in the NMR tube should be approximately 4-5 cm in height.[1]
- Cap the NMR tube securely.

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Acquisition:

- Insert the sample tube into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a  $^1\text{H}$  NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus. The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

#### Sample Preparation and Analysis:

- Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **4-chromanone** onto the center of the ATR crystal.[2][3]
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2][4]
- Collect a background spectrum of the empty, clean ATR crystal.[3]
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- After analysis, clean the crystal surface thoroughly.

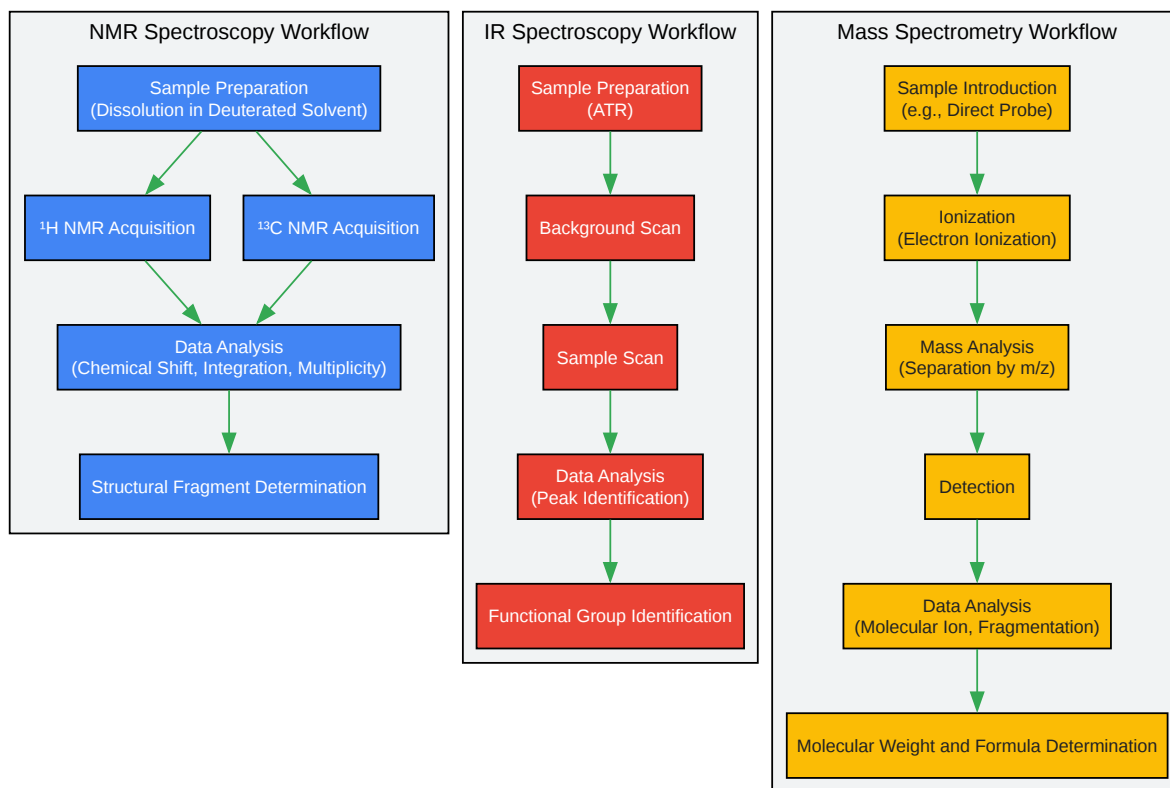
## Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Analysis:

- Introduce a small amount of **4-chromanone** into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[5][6]</sup>
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

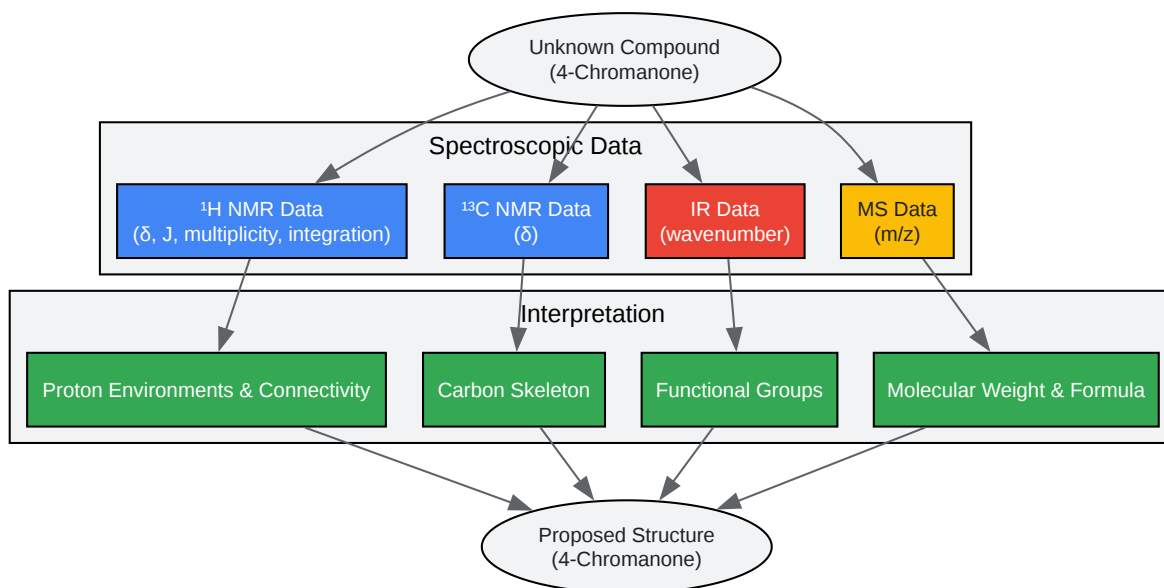
## Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **4-chromanone**.



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Caption: General workflow for spectroscopic analysis of **4-chromanone**.



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Caption: Logical process for structure elucidation from spectroscopic data.

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